N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYTDKVUYPCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Catalysts such as palladium-supported nanocatalysts or ionic liquid catalysts are used to facilitate the cyclization process. These methods offer advantages like high yield, good atom economy, and eco-friendliness, although they may require longer reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of fluorescent probes and materials for bio-sensing and diagnostics.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with key proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (PB6)
- Structure : Replaces benzoxazole with a benzimidazole ring (nitrogen-containing heterocycle).
- Synthesis : Formed via coupling of PB2 (hydrazide precursor) with 4-nitrobenzoic acid, yielding 71% after recrystallization .
- Properties : Higher melting point (211°C) due to increased hydrogen bonding from the benzimidazole NH group.
- Comparison : The benzimidazole’s NH group enhances polarity and hydrogen-bonding capacity compared to the oxygen-containing benzoxazole in the target compound.
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Structure : Benzothiazole (sulfur-containing heterocycle) replaces benzoxazole; nitro group substituted with butoxy.
- Properties : Higher lipophilicity (XLogP3 = 6.1) due to the butoxy chain and sulfur atom .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Structure : Benzothiazole core with chloro and nitro substituents.
- Synthesis : Likely involves halogenation and coupling steps similar to ’s methods .
- Comparison : The chloro substituent introduces steric and electronic effects absent in the target compound, possibly affecting binding affinity in biological systems.
Nitrobenzamide Derivatives with Varied Substituents
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Lacks heterocyclic rings; nitrobenzamide linked to a phenethyl chain.
- Applications : Intermediate for neurokinin-2 antagonists and antitumor agents .
Compound 25 ()
- Structure : Complex imidazole-pyridine scaffold with nitrobenzamide.
- Synthesis : Uses PyBOP/DIPEA-mediated coupling (70% yield), highlighting efficient amidation strategies applicable to the target compound .
- Comparison : The pyridine-imidazole system introduces additional hydrogen-bonding sites, which may enhance pharmacological activity relative to benzoxazole-based analogs.
Benzoxazole-Containing Analogues
N-(1,3-Benzoxazol-2-yl)-2-(trifluoromethyl)benzamide (8i)
- Structure : Shares the benzoxazole core but with a trifluoromethyl substituent.
- Synthesis : Copper-mediated C-H amidation (86% yield), suggesting viable routes for synthesizing the target compound .
- Comparison : The trifluoromethyl group increases electron-withdrawing effects and metabolic stability, whereas the nitro group in the target compound may offer stronger electrophilicity.
Physical Properties
*Estimated based on structural analogs.
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The presence of the benzoxazole ring and the nitrobenzamide moiety contributes to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of 2-Aminophenol : Reacting with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
- Reflux Conditions : The reaction is generally carried out in solvents like dichloromethane or chloroform under reflux conditions to enhance yield and efficiency.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against leukemia and breast cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of gene expression related to cell proliferation and differentiation.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Specific Enzymes : It acts as an inhibitor for certain enzymes that are crucial for cancer cell survival.
- Interaction with Nuclear Receptors : Similar compounds have been shown to interact with nuclear receptors such as PPARγ, influencing metabolic regulation and inflammation .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Efficacy Study :
- Objective : To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones compared to control groups, supporting its use as a potential antimicrobial agent.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
